2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is known for its significant potential in medicinal chemistry and material science due to its unique structural properties and versatile reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves a multi-step processThe reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
the principles of scale-up synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor.
Medicine: It shows promise as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent structure of the compound.
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the phenylsulfanyl group.
5-[(Phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol: Lacks the methyl group.
Uniqueness
2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of both the methyl and phenylsulfanyl groups, which enhance its reactivity and potential biological activity. These modifications allow for greater versatility in chemical reactions and more targeted interactions with biological molecules .
Properties
IUPAC Name |
2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-19-12-5-3-2-4-6-12/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSFRVRPGVQGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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